molecular formula C18H17N5O4 B12769385 3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine CAS No. 117015-68-6

3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine

Cat. No.: B12769385
CAS No.: 117015-68-6
M. Wt: 367.4 g/mol
InChI Key: FGTRNFMAIVLQSW-UHFFFAOYSA-N
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Description

3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine is a complex organic compound that belongs to the class of sidnone imines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine typically involves multiple steps, including the formation of the sidnone imine core and subsequent functionalization. Common reagents used in the synthesis may include alpha-methylphenethylamine, p-nitrophenyl isocyanate, and other organic solvents and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of nitro groups to amines using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone
  • 3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)imine

Uniqueness

3-(alpha-Methylphenethyl)-N-((p-nitrophenyl)carbamoyl)sidnone imine is unique due to its specific structural features, which may confer distinct chemical and biological properties

Properties

CAS No.

117015-68-6

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

InChI

InChI=1S/C18H17N5O4/c1-13(11-14-5-3-2-4-6-14)22-12-17(27-21-22)20-18(24)19-15-7-9-16(10-8-15)23(25)26/h2-10,12-13H,11H2,1H3,(H-,19,20,21,24)

InChI Key

FGTRNFMAIVLQSW-UHFFFAOYSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=C(C=C3)[N+](=O)[O-])\[O-]

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Origin of Product

United States

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